molecular formula C8H17B B1583688 4-Bromooctane CAS No. 999-06-4

4-Bromooctane

Cat. No.: B1583688
CAS No.: 999-06-4
M. Wt: 193.12 g/mol
InChI Key: FDODEDHSASFCSW-UHFFFAOYSA-N
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Description

4-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically an octane molecule where a bromine atom is attached to the fourth carbon atom in the chain. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

4-Bromooctane is a simple alkyl halide, and its primary targets are nucleophilic entities in organic reactions. These targets can be a variety of biological molecules that contain nucleophilic functional groups, such as amines, alcohols, and thiols .

Mode of Action

The mode of action of this compound primarily involves nucleophilic substitution reactions. In these reactions, the bromine atom in this compound, being an excellent leaving group, is replaced by a nucleophile . This results in the formation of a new bond between the nucleophile and the carbon atom that was originally bonded to the bromine.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific nucleophile involved in the reaction. For instance, if the nucleophile is an amine, the reaction could lead to the formation of an alkylamine, which could then participate in various biochemical pathways, such as the synthesis of proteins or neurotransmitters .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophile that it reacts with. For example, if this compound reacts with an amine, the resulting alkylamine could affect cellular processes by acting as a precursor for the synthesis of various biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific biological context (e.g., the type of cell or tissue in which the reaction occurs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromooctane can be synthesized through the bromination of octane. One common method involves the reaction of octane with hydrobromic acid and hydrogen peroxide at 80°C. The reaction mixture typically includes 1,2-dichloroethane, n-octane, 40% aqueous hydrobromic acid solution, and diatomaceous earth .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrobromic acid and sulfuric acid. The primary alcohol is treated with an excess of aqueous hydrobromic acid and sulfuric acid, followed by refluxing to convert the alcohol into the corresponding bromide. The bromide is then separated from the reaction mixture by distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromooctane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination Reactions: These reactions involve the removal of the bromine atom along with a hydrogen atom from an adjacent carbon, forming an alkene. Common reagents include potassium tert-butoxide and sodium ethoxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in ethanol, and ammonia in ethanol.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide, sodium ethoxide in ethanol.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and amines.

    Elimination: The major product is typically an octene isomer.

Scientific Research Applications

4-Bromooctane is used in various scientific research applications, including:

Comparison with Similar Compounds

    1-Bromooctane: Similar to 4-Bromooctane but with the bromine atom attached to the first carbon atom.

    2-Bromooctane: The bromine atom is attached to the second carbon atom.

    3-Bromooctane: The bromine atom is attached to the third carbon atom.

Uniqueness of this compound: this compound is unique due to the position of the bromine atom on the fourth carbon, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its isomers .

Properties

IUPAC Name

4-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDODEDHSASFCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883632
Record name Octane, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-06-4
Record name 4-Bromooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 4-bromo-
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Record name Octane, 4-bromo-
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Record name 4-bromooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What information about the molecular structure of 4-bromooctane can be inferred from the research on its dielectric relaxation?

A1: While the research [] doesn't directly provide detailed spectroscopic data, it offers insights into the molecule's overall structure and polarity. The study measures the "dielectric relaxation," which describes how the molecule reorients itself in response to an oscillating electric field. This behavior is directly related to the molecule's dipole moment, a measure of its charge separation.

Q2: How does the position of the bromine atom on the alkane chain affect its dielectric properties?

A2: While the provided abstracts don't directly compare different isomers, the research [] investigates a series of bromoalkanes, including 1-bromooctane and this compound. Although not explicitly stated, variations in their measured "mean relaxation times" and "Cole-Cole distribution parameters" [] would likely reflect the influence of bromine's position on the overall molecular dipole moment and its rotational freedom within the molecule. Further research and data analysis would be needed to draw specific conclusions about the impact of bromine position on these properties.

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